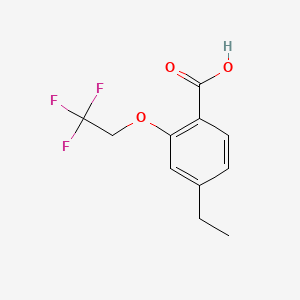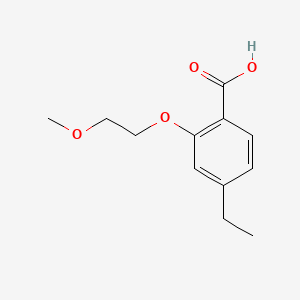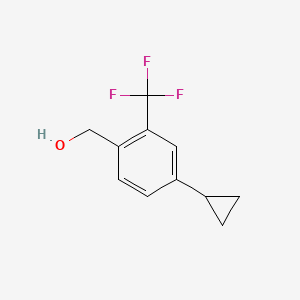![molecular formula C14H8ClF3O2 B8213505 3'-Chloro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213505.png)
3'-Chloro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Chloro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a carboxylic acid group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Halogenation: Introduction of the chloro group into the biphenyl structure.
Trifluoromethylation: Addition of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production methods may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper complexes are often used to facilitate the halogenation and trifluoromethylation steps. The carboxylation step may be optimized using high-pressure reactors to ensure complete conversion.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, forming derivatives such as carboxylate salts.
Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen or other substituents.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide under basic conditions.
Major Products:
Oxidation: Carboxylate salts or other oxidized derivatives.
Reduction: Dechlorinated biphenyl derivatives.
Substitution: Biphenyl compounds with various substituents replacing the chloro group.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor in the development of novel materials with specific electronic properties.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
- Studied for its interactions with biological macromolecules, providing insights into its mechanism of action at the molecular level.
Industry:
- Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its stability and reactivity.
- Employed in the development of specialty polymers and coatings with enhanced chemical resistance.
Mécanisme D'action
The mechanism by which 3’-Chloro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The chloro group may participate in halogen bonding, further stabilizing interactions with molecular targets.
Comparaison Avec Des Composés Similaires
- 4’-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid
- 2-Chloro-3-(trifluoromethyl)phenylboronic acid
Comparison:
- 4’-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with the carboxylic acid group in a different position, affecting its reactivity and interaction with biological targets.
- 2-Chloro-3-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid, leading to different chemical properties and applications, particularly in Suzuki coupling reactions.
The uniqueness of 3’-Chloro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in various scientific fields.
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-2-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-10-3-1-2-8(6-10)9-4-5-11(13(19)20)12(7-9)14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBVXWIOUQRAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Isobutoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213457.png)
![3-(Cyclopropylmethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213460.png)
![3-Propoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213467.png)
![3-Ethoxy-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213480.png)
![2'-Fluoro-3-isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213483.png)
![3'-Methyl-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213492.png)
![3'-(Trifluoromethoxy)-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213499.png)
![3'-Methoxy-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213510.png)
![2'-Methyl-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213520.png)
![2'-Fluoro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213524.png)

![4'-Methyl-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213528.png)
